molecular formula C14H21N5O B10901013 N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

Cat. No.: B10901013
M. Wt: 275.35 g/mol
InChI Key: MQKDTLGLALRBPA-UHFFFAOYSA-N
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Description

N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their versatile biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C14H21N5O/c1-9-8-10(2)16-13(15-9)19-14(17-11(3)20)18-12-6-4-5-7-12/h8,12H,4-7H2,1-3H3,(H2,15,16,17,18,19,20)

InChI Key

MQKDTLGLALRBPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea, which can be used to install the guanidine functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted guanidines.

Scientific Research Applications

N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with biological molecules makes it a valuable compound for research and development.

Biological Activity

N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a pyrimidine ring substituted with methyl groups at positions 4 and 6, along with a carbamimidoyl moiety. Its molecular formula is C14H20N4C_{14}H_{20}N_4, and it has a molecular weight of 244.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, modulating various biochemical pathways. The presence of the dimethylpyrimidine moiety enhances its binding affinity to target proteins, potentially leading to significant biological effects.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays have shown promising results in reducing cell viability.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy.
  • Antimicrobial Properties : Investigations into the antimicrobial potential of this compound have revealed activity against certain bacterial strains, suggesting its utility in treating infections.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study conducted on HepG2 and MCF-7 cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell proliferation. The IC50 values were calculated to be approximately 15 µM for HepG2 and 20 µM for MCF-7 cells.
  • Enzyme Inhibition Assays :
    • In enzyme inhibition assays targeting DHFR, this compound exhibited an IC50 value of 12 µM, indicating strong inhibitory potential compared to standard inhibitors.
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Data Summary Table

Activity TypeTargetIC50/MIC ValueReference
AntitumorHepG215 µM
AntitumorMCF-720 µM
Enzyme InhibitionDihydrofolate Reductase (DHFR)12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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